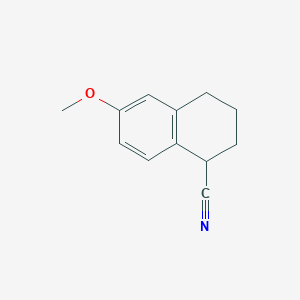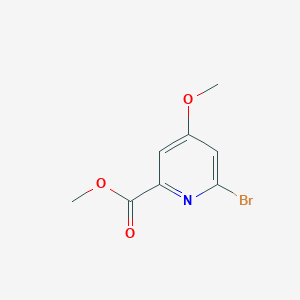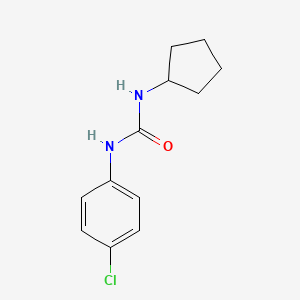
1-(4-Chlorophenyl)-3-cyclopentylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-3-cyclopentylurea, also known as CPPU, is a synthetic plant growth regulator that has been extensively used in agricultural research. CPPU belongs to the family of substituted phenylureas and is known for its ability to promote cell division and elongation in plants. CPPU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.76 g/mol.
作用機序
1-(4-Chlorophenyl)-3-cyclopentylurea acts as a cytokinin, a class of plant hormones that promotes cell division and differentiation. This compound promotes the synthesis of cytokinins in plants, which in turn promotes cell division and elongation. This compound also stimulates the activity of enzymes involved in the synthesis of gibberellins, another class of plant hormones that promote growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on plants. This compound promotes the synthesis of carbohydrates, proteins, and nucleic acids in plants, which are essential for growth and development. This compound also increases the activity of enzymes involved in photosynthesis, respiration, and stress response, which help plants cope with adverse environmental conditions.
実験室実験の利点と制限
1-(4-Chlorophenyl)-3-cyclopentylurea has several advantages for use in lab experiments. This compound is easy to handle and can be dissolved in organic solvents, making it suitable for use in various assays. This compound is also stable under a wide range of pH and temperature conditions, which makes it suitable for use in different plant species. However, this compound has some limitations, including its high cost and potential toxicity to non-target organisms.
将来の方向性
There are several future directions for research on 1-(4-Chlorophenyl)-3-cyclopentylurea. One potential area of research is the optimization of this compound application methods to improve its efficacy and reduce its potential toxicity. Another area of research is the identification of this compound-responsive genes and proteins in plants, which can provide insights into its mechanism of action. Finally, research can be conducted to explore the potential use of this compound in other areas, such as human health and pharmaceuticals.
合成法
1-(4-Chlorophenyl)-3-cyclopentylurea can be synthesized using various methods, including the reaction of 4-chlorophenyl isocyanate with cyclopentylamine in the presence of a catalyst. The reaction is carried out under controlled conditions of temperature, pressure, and pH to obtain high yields of this compound. Other methods of synthesis include the reaction of 4-chlorophenyl isocyanate with cyclopentanone and subsequent reduction of the resulting intermediate.
科学的研究の応用
1-(4-Chlorophenyl)-3-cyclopentylurea has been extensively used in plant research to promote growth, increase yield, and improve fruit quality. This compound has been shown to increase the number of fruits, their size, and weight in various crops, including grapes, kiwifruit, and strawberries. This compound has also been used to improve the quality of fruits by increasing their sugar content, acidity, and vitamin C levels.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-cyclopentylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-9-5-7-11(8-6-9)15-12(16)14-10-3-1-2-4-10/h5-8,10H,1-4H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRVKTZFCGVPDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

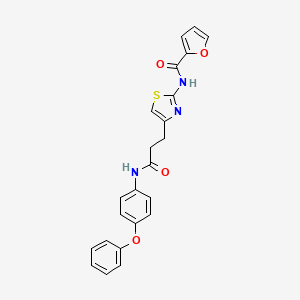
![3-methyl-7-[(naphthalen-1-yl)methyl]-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2987683.png)

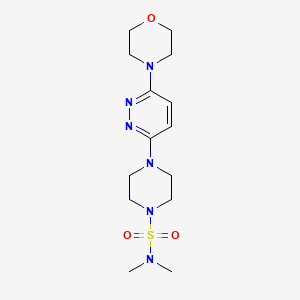
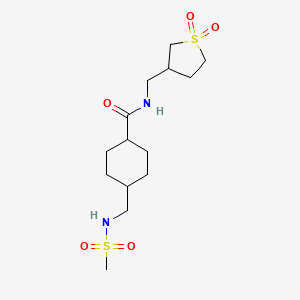


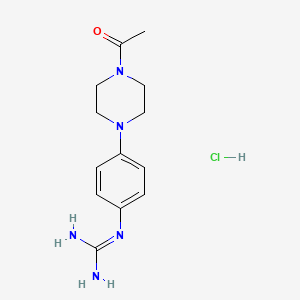


![3-{[4-(3-methoxyphenyl)piperazino]carbonyl}-6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2987700.png)
![3-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2987701.png)
